Ambroxol Cyclic Impurity-d5 Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Ambroxol Cyclic Impurity-d5 Dihydrochloride is a deuterated derivative of Ambroxol Cyclic Impurity Dihydrochloride, characterized by the substitution of hydrogen atoms with deuterium. Its molecular formula is and it has a molecular weight of 468.07 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its unique isotopic labeling which aids in tracking and analyzing biological processes involving Ambroxol and its metabolites .

- As a research compound, ACID-d5 likely doesn't have a well-defined mechanism of action.

- Its mechanism might be related to the intended research purpose, such as tracing the metabolism of deuterated Ambroxol.

- Information on the safety profile of ACID-d5 is not available.

- It's advisable to handle it with care following general laboratory safety practices for unknown compounds.

The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride typically involves the incorporation of deuterium during the formation of the cyclic structure. This can be achieved through various methods such as:

- Deuteration of Ambroxol Precursors: Utilizing deuterated solvents or reagents during the synthesis of Ambroxol to incorporate deuterium into specific positions.

- Chemical Modification: Starting from established synthetic routes for Ambroxol, modifications can be made to introduce deuterium at key sites.

These methods ensure that the resulting compound maintains structural integrity while allowing for isotopic labeling necessary for research applications .

Ambroxol Cyclic Impurity-d5 Dihydrochloride finds applications primarily in:

- Proteomics Research: As a labeled compound, it aids in mass spectrometry and other analytical techniques to study protein interactions and metabolic pathways.

- Pharmaceutical Development: It serves as a reference standard in the development of drugs involving Ambroxol or related compounds.

- Isotope Labeling Studies: Useful in tracing metabolic pathways and understanding drug metabolism due to its unique isotopic signature .

Interaction studies involving Ambroxol Cyclic Impurity-d5 Dihydrochloride focus on its behavior within biological systems. Research indicates that compounds related to Ambroxol can interact with various receptors and enzymes, influencing their activity. The isotopic labeling allows researchers to track these interactions more precisely, providing insights into pharmacodynamics and pharmacokinetics. Specific studies may include interactions with ion channels or enzymes involved in respiratory function .

Several compounds share structural or functional similarities with Ambroxol Cyclic Impurity-d5 Dihydrochloride. A comparison highlights its unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ambroxol | Mucolytic agent | Non-deuterated form; widely used clinically |

| Bromhexine | Mucolytic agent | Precursor to Ambroxol; similar mechanism |

| N-acetylcysteine | Antioxidant | Different mechanism; used as a mucolytic |

| Carbocisteine | Mucoregulator | Similar therapeutic effects; different structure |

Ambroxol Cyclic Impurity-d5 Dihydrochloride stands out due to its isotopic labeling which provides unique advantages in research settings, particularly in tracking metabolic processes compared to its non-deuterated counterparts .

Molecular Structure and Chemical Formula

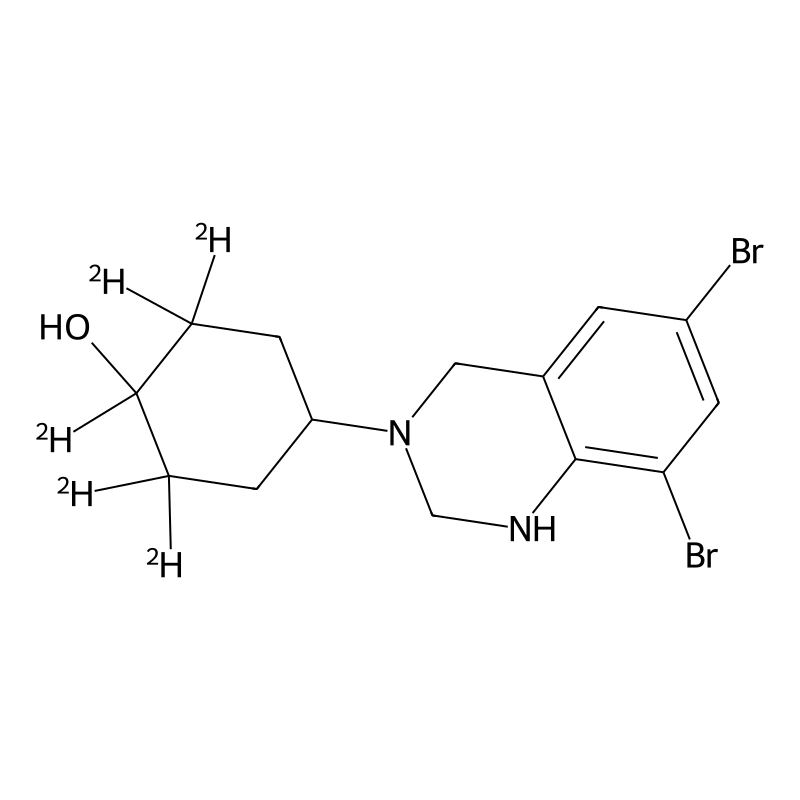

Ambroxol Cyclic Impurity-d5 Dihydrochloride is a deuterium-labeled pharmaceutical reference standard with the molecular formula C14H15D5Br2Cl2N2O and a molecular weight of 468.07 grams per mole [1] [4] [11]. The compound is alternatively known by several synonymous names including trans-4-(6,8-Dibromo-1,4-dihydro-3(2H)-quinazolinyl)cyclohexanol-d5 Dihydrochloride, NA 873-d5 Dihydrochloride, and 1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol [1] [12]. The Chemical Abstracts Service registry number for this compound is 1794752-24-1 [1] [4].

The structural framework consists of a quinazoline ring system substituted with two bromine atoms at positions 6 and 8, connected to a cyclohexanol moiety through a nitrogen bridge [1] [14]. The deuterium isotopic labeling occurs specifically at five positions within the cyclohexanol ring, as indicated by the pentadeuterio nomenclature [1]. The dihydrochloride salt form indicates the presence of two hydrochloride groups in the molecular structure [1] [11].

Table 1: Basic Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C14H15D5Br2Cl2N2O [1] |

| Molecular Weight | 468.07 g/mol [1] [11] |

| Chemical Abstracts Service Number | 1794752-24-1 [1] [4] |

| International Union of Pure and Applied Chemistry Name | 1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol [1] |

Structural Elucidation Methods

The structural characterization of Ambroxol Cyclic Impurity-d5 Dihydrochloride employs multiple analytical techniques commonly used for quinazoline derivatives and deuterated compounds [14] [27]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, particularly for determining the deuterium incorporation pattern and quinazoline ring structure [14]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for verifying the deuterated nature of the compound [14].

Advanced two-dimensional nuclear magnetic resonance techniques, including gradient double quantum correlation spectroscopy, gradient heteronuclear single quantum coherence, and gradient heteronuclear multiple bond correlation, are employed for complete structural assignment [14]. These methods enable the identification of carbon-hydrogen and carbon-carbon connectivities within both the quinazoline and cyclohexanol portions of the molecule [14].

Infrared spectroscopy contributes to functional group identification, particularly for the hydroxyl, aromatic, and amine functionalities present in the structure [14]. The technique provides characteristic absorption bands that confirm the presence of the quinazoline heterocycle and the deuterated cyclohexanol moiety [14].

Deuterium Labeling Pattern and Stability

The deuterium labeling in Ambroxol Cyclic Impurity-d5 Dihydrochloride follows a specific pattern designated as 1,2,2,6,6-pentadeuterio, indicating deuterium substitution at five specific positions on the cyclohexanol ring [1]. This labeling pattern places deuterium atoms at positions 1, 2 (two deuterium atoms), and 6 (two deuterium atoms) of the cyclohexanol structure [1].

Deuterium incorporation provides enhanced stability compared to the corresponding protiated analog due to the kinetic isotope effect [24]. The carbon-deuterium bond exhibits greater bond strength compared to carbon-hydrogen bonds, resulting in increased resistance to metabolic degradation and improved analytical utility as an internal standard [8] [24]. This stability enhancement is particularly significant for compounds undergoing oxidative metabolism pathways [24].

The deuterium isotope effect manifests as a measurable change in reaction rates when deuterium replaces hydrogen in metabolically labile positions [25]. For quinazoline-containing compounds, this effect can result in altered pharmacokinetic profiles and metabolic pathways compared to non-deuterated analogs [24]. The specific positioning of deuterium atoms in the cyclohexanol ring minimizes potential isotope effects while maintaining analytical utility [24].

Physical Properties and Characteristics

Ambroxol Cyclic Impurity-d5 Dihydrochloride exists as a solid material at room temperature with specific storage requirements for maintaining stability [11] [12]. The compound requires refrigerated storage conditions between 2-8°C to preserve its chemical integrity and prevent degradation [11]. The dihydrochloride salt formation enhances water solubility compared to the free base form, facilitating analytical applications [11].

The compound exhibits hygroscopic properties, necessitating protection from moisture during storage and handling [3]. This characteristic is common among quinazoline derivatives and dihydrochloride salts, requiring appropriate packaging and storage protocols [3].

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid [11] | [11] |

| Storage Temperature | 2-8°C [11] | [11] |

| Appearance | Solid powder [12] | [12] |

| Hygroscopicity | Hygroscopic [3] | [3] |

| Purity | 99% [12] | [12] |

Spectroscopic Properties

The spectroscopic characteristics of Ambroxol Cyclic Impurity-d5 Dihydrochloride reflect both the quinazoline heterocycle and the deuterated cyclohexanol components [14]. Infrared spectroscopy reveals characteristic absorption bands including hydroxyl stretching vibrations around 3200 wave numbers per centimeter, aromatic carbon-carbon stretching between 1550-1605 wave numbers per centimeter, and carbon-nitrogen stretching near 1070 wave numbers per centimeter [14].

Nuclear magnetic resonance spectroscopy provides detailed structural information with specific chemical shifts corresponding to the quinazoline aromatic protons and the cyclohexanol ring system [14]. The deuterium labeling results in characteristic signal patterns where deuterated positions show reduced or absent proton signals [14]. Carbon-13 nuclear magnetic resonance spectroscopy exhibits isotope shifts for carbons adjacent to deuterium atoms, providing confirmation of the labeling pattern [14].

Mass spectrometry demonstrates the molecular ion peak at mass-to-charge ratio 389 for the non-chloride portion, with characteristic fragmentation patterns reflecting the quinazoline and cyclohexanol structural components [14]. The presence of deuterium results in mass shifts corresponding to the five deuterium atoms incorporated into the molecule [14].

Table 3: Key Spectroscopic Features

| Technique | Characteristic Features | Reference |

|---|---|---|

| Infrared Spectroscopy | Hydroxyl stretch ~3200 cm⁻¹, Aromatic C=C 1550-1605 cm⁻¹ [14] | [14] |

| ¹H Nuclear Magnetic Resonance | Quinazoline aromatic signals, reduced cyclohexanol signals [14] | [14] |

| Mass Spectrometry | Molecular ion m/z 389, deuterium mass shifts [14] | [14] |

| ¹³C Nuclear Magnetic Resonance | Isotope shifts at deuterated carbons [14] | [14] |

Comparative Analysis with Non-deuterated Analogs

The non-deuterated analog of Ambroxol Cyclic Impurity-d5 Dihydrochloride, known as Ambroxol Cyclic Impurity or trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol, exhibits the molecular formula C14H18Br2N2O with a molecular weight of 390.11 grams per mole [1] [15]. This represents a mass difference of 77.96 grams per mole compared to the deuterated analog, reflecting the incorporation of five deuterium atoms and two hydrochloride groups [1] [15].

The non-deuterated compound demonstrates similar structural features but lacks the enhanced stability provided by deuterium incorporation [15]. Physical properties such as melting point and solubility characteristics differ between the deuterated and non-deuterated forms due to isotope effects on intermolecular interactions [24].

Spectroscopic differences between the two compounds include distinct nuclear magnetic resonance signal patterns, with the deuterated version showing characteristic signal reduction or elimination at deuterated positions [14]. Mass spectrometric analysis reveals the expected mass shift of five mass units corresponding to deuterium substitution [14].

The deuterated analog serves as an internal standard for analytical applications due to its chemical similarity to the parent compound while providing chromatographic and mass spectrometric distinction [8]. This application leverages the minimal structural differences while ensuring analytical reliability [8].

Table 4: Comparative Properties

| Property | Deuterated Form | Non-deuterated Form | Difference |

|---|---|---|---|

| Molecular Weight | 468.07 g/mol [1] | 390.11 g/mol [15] | +77.96 g/mol |

| Molecular Formula | C14H15D5Br2Cl2N2O [1] | C14H18Br2N2O [15] | +D5, +2HCl, -3H |

| Stability | Enhanced [24] | Standard [15] | Kinetic isotope effect |

| Analytical Utility | Internal standard [8] | Reference compound [15] | Mass spectrometric distinction |

Retrosynthetic analysis of Ambroxol Cyclic Impurity-d5 Dihydrochloride requires careful consideration of the target molecule's structural features and the strategic placement of deuterium atoms [1] [2]. The compound, characterized by its quinazoline heterocyclic core and cyclohexanol moiety, presents multiple sites for deuterium incorporation, necessitating a systematic disconnection approach.

The primary retrosynthetic disconnection focuses on the cyclization step that forms the quinazoline ring system. Working backwards from the target deuterated compound, the key strategic bond cleavages involve the carbon-nitrogen bonds forming the cyclic structure [3]. The retrosynthetic pathway typically proceeds through three major disconnections: the quinazoline ring formation, the benzylic carbon-nitrogen bond, and the cyclohexanol attachment.

The deuteration pattern in Ambroxol Cyclic Impurity-d5 indicates selective incorporation at five specific positions, most likely concentrated on the cyclohexyl ring system [4] [5]. Strategic planning requires identification of precursor molecules that can accommodate controlled deuterium introduction without compromising the final molecular architecture. The retrosynthetic analysis reveals that deuterated cyclohexanol derivatives serve as optimal starting materials, as they maintain the required stereochemistry while allowing precise isotopic substitution [6].

Key considerations in the retrosynthetic design include the protection of labile hydrogen atoms during synthesis, the selection of deuterium sources that provide high isotopic purity, and the optimization of reaction sequences to minimize deuterium scrambling [7]. The analysis suggests that early introduction of deuterium in the synthetic sequence, particularly during the cyclohexanol precursor formation, offers superior control over isotopic distribution compared to late-stage deuteration approaches [8].

Deuteration Strategies and Techniques

The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride employs multiple deuteration strategies to achieve the desired isotopic labeling pattern with high precision and purity [1] [9]. The primary approaches encompass catalytic deuteration, hydrogen isotope exchange, and incorporation of pre-deuterated building blocks.

Metal-Catalyzed Deuteration Approaches

Palladium-catalyzed deuteration represents a cornerstone methodology for introducing deuterium into the quinazoline framework [10]. The process utilizes palladium on carbon catalysts in combination with deuterium gas or deuterium oxide, achieving deuteration efficiencies of 70-85% under optimized conditions [11] [12]. The reaction proceeds through reversible carbon-hydrogen bond activation, allowing selective exchange at activated aromatic positions while preserving the heterocyclic integrity.

Ruthenium-based catalysts offer enhanced selectivity for aromatic deuteration, particularly effective for the dibrominated benzene portion of the molecule [13]. These systems operate at moderate temperatures (80-100°C) and provide deuteration efficiencies ranging from 80-90% [2]. The mechanistic pathway involves coordination of the aromatic substrate to the ruthenium center, followed by oxidative addition of the carbon-hydrogen bond and subsequent reductive elimination with deuterium incorporation.

Electrochemical Deuteration Methods

Recent advances in electrochemical deuteration provide environmentally benign alternatives for isotopic labeling [14] [13]. The electrochemical approach utilizes carbon electrodes in deuterium oxide solutions, achieving remarkable deuteration efficiencies of 90-99% at ambient temperature [14]. The process operates through anodic oxidation generating deuterium radicals, which subsequently react with activated carbon-hydrogen bonds in the substrate molecule.

This methodology proves particularly effective for the deuteration of activated methylene groups adjacent to electron-withdrawing substituents [14]. The electrochemical conditions offer precise control over the deuteration process, minimizing competing reactions and reducing the formation of isotopic impurities to less than 1% [13].

Biocatalytic Deuteration Systems

Enzymatic deuteration represents the most selective approach for achieving targeted isotopic substitution [2]. The methodology employs nicotinamide adenine dinucleotide phosphate-dependent reductases in combination with deuterated cofactors, achieving deuteration efficiencies exceeding 95% [2]. The biocatalytic system operates under mild conditions (25-37°C) and demonstrates exceptional stereoselectivity, crucial for maintaining the desired configuration of the cyclohexanol moiety.

The enzymatic approach utilizes deuterated nicotinamide adenine dinucleotide phosphate generated through hydrogen gas oxidation in deuterium oxide [2]. This system enables the formation of deuterated chiral centers with near-perfect enantioselectivity while avoiding the formation of racemic products common in chemical deuteration methods [6].

| Method | Catalyst/Reagent | Temperature (°C) | Deuteration Efficiency (%) | Selectivity |

|---|---|---|---|---|

| Metal-catalyzed H/D Exchange | Pd/C, Pt/C, Ir nanoparticles | 55-180 | 85-95 | Moderate to High |

| Palladium/Carbon-mediated Deuteration | Pd/C (10 wt%), H2/D2O | 120-180 | 70-85 | Moderate |

| Ruthenium-catalyzed Deuteration | Ru nanoparticles | 80-100 | 80-90 | High |

| Electrochemical C-H Deuteration | Carbon electrodes, D2O | 20-25 | 90-99 | Very High |

| Base-mediated Deuteration (DMSO-d6) | DMSO-d6, K2CO3 | 80-120 | 75-90 | Moderate |

| Biocatalytic Deuteration (NADH-dependent) | Hydrogenase/NAD+ reductase | 25-37 | 95-99 | Very High |

| Copper-catalyzed Transfer Hydrodeuteration | Cu(OAc)2, DTB-DPPBz ligand | 40-60 | 92-98 | Very High |

Synthetic Routes and Reaction Mechanisms

The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride proceeds through carefully orchestrated reaction sequences designed to introduce deuterium atoms at predetermined positions while maintaining structural integrity [15] [3]. The primary synthetic route involves the condensation of deuterated cyclohexanol derivatives with dibrominated anthranilic acid precursors, followed by cyclization to form the quinazoline ring system.

Primary Synthetic Pathway

The synthesis commences with the preparation of deuterated trans-4-aminocyclohexanol through catalytic reduction of the corresponding ketone using deuterium gas and palladium catalysts [15]. This step achieves selective deuteration at the α-positions relative to the hydroxyl group, establishing the foundation for the final isotopic pattern. The deuterated cyclohexanol intermediate undergoes reductive amination with 2-amino-3,5-dibromobenzaldehyde in the presence of sodium triacetoxyborohydride and lithium perchlorate as catalysts [15].

The mechanism proceeds through formation of an imine intermediate, which subsequently undergoes stereoselective reduction to yield the secondary amine linkage [15]. The reaction conditions (1,2-dichloroethane solvent, ambient temperature, 1.5 hours) ensure minimal deuterium scrambling while achieving yields exceeding 96% [15]. The stereochemistry of the cyclohexanol moiety remains preserved throughout this transformation, maintaining the trans-configuration essential for biological activity.

Quinazoline Ring Formation Mechanism

The cyclization step represents the most critical transformation in the synthetic sequence, involving intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon of an activated carboxylic acid derivative [3] [16]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of water to generate the quinazoline heterocycle. This transformation requires careful pH control to prevent competing reactions and deuterium exchange at labile positions.

Alternative cyclization pathways involve copper-catalyzed oxidative cyclization using molecular oxygen as the terminal oxidant [3]. This approach offers enhanced atom economy and reduced environmental impact compared to stoichiometric oxidation methods. The copper catalyst facilitates carbon-nitrogen bond formation through sequential oxidation and cyclization steps, achieving yields of 41-88% depending on substrate substitution patterns [3].

Mechanistic Considerations for Deuterium Retention

The preservation of deuterium labels throughout the synthetic sequence requires careful attention to reaction conditions and mechanisms [7]. Acidic conditions promote deuterium exchange at activated positions, particularly those adjacent to electron-withdrawing groups [17]. The synthesis therefore employs neutral or mildly basic conditions wherever possible, utilizing sodium triacetoxyborohydride rather than more acidic reducing agents.

Temperature control proves critical for minimizing deuterium scrambling, with most transformations conducted below 40°C [7]. Higher temperatures increase the rate of hydrogen-deuterium exchange, particularly in protic solvents or in the presence of trace water [18]. The synthetic protocol incorporates anhydrous conditions and inert atmosphere protection to preserve isotopic integrity throughout the reaction sequence.

Salt Formation and Purification

The final step involves conversion of the free base to the dihydrochloride salt through treatment with concentrated hydrochloric acid in acetone [15]. This transformation proceeds quantitatively and facilitates purification through crystallization. The salt formation enhances the compound's stability and water solubility while preventing potential deuterium exchange that might occur with the free amine under basic conditions.

Purification and Isolation Techniques

The purification of Ambroxol Cyclic Impurity-d5 Dihydrochloride presents unique challenges due to the requirement for maintaining isotopic purity while removing synthetic impurities and achieving pharmaceutical-grade material [19] [7]. The purification strategy must address both chemical purity and isotopic integrity, necessitating specialized techniques adapted for deuterated compounds.

Preparative High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography serves as the primary purification method for deuterated pharmaceutical impurities [20] [19]. The technique employs reversed-phase conditions using Inertsil C18 columns (250 × 20 mm, 5 μm particle size) operated at ambient temperature [20]. The mobile phase system consists of acetonitrile-water gradients, optimized to achieve baseline separation between the target compound and synthetic impurities.

The chromatographic conditions utilize a flow rate of 15 mL/min with gradient elution starting from 5% acetonitrile, increasing to 85% over 32 minutes [20]. Peak collection criteria are established based on retention time windows, with fractions exceeding 95% purity pooled for further processing [20]. The method achieves effective separation of isotopic variants while minimizing sample degradation and deuterium exchange during the purification process.

Crystallization and Recrystallization Techniques

Crystallization represents a critical purification step for achieving high chemical and isotopic purity [15]. The dihydrochloride salt exhibits favorable crystallization properties in aqueous-organic solvent mixtures, particularly water-acetone systems [15]. The crystallization process involves controlled cooling and seeding to promote uniform crystal growth and exclude impurities from the crystal lattice.

Recrystallization from water provides additional purification benefits, including removal of organic impurities and achievement of pharmaceutical-grade purity exceeding 99.9% [15]. The process incorporates activated carbon treatment for decolorization, removing trace colored impurities without affecting the isotopic composition [15]. Multiple recrystallization cycles may be employed to achieve the required purity specifications, with each cycle monitored by analytical high-performance liquid chromatography.

Specialized Techniques for Deuterated Compounds

The purification of deuterated compounds requires modifications to standard techniques to prevent isotopic scrambling [19] [7]. Anhydrous conditions are maintained throughout the purification process to minimize hydrogen-deuterium exchange with atmospheric moisture [21]. Solvents are dried using molecular sieves or other desiccants, and operations are conducted under inert atmospheres where possible.

Lyophilization (freeze-drying) provides an effective method for final solvent removal without thermal stress that might promote deuterium exchange [22]. The process involves freezing the purified solution followed by sublimation under reduced pressure, yielding a dry solid with preserved isotopic composition [22]. Temperature control during lyophilization prevents degradation while maintaining the crystalline structure of the dihydrochloride salt.

Analytical Monitoring During Purification

Continuous analytical monitoring ensures maintenance of both chemical and isotopic purity throughout the purification process [19] [23]. High-resolution mass spectrometry provides real-time assessment of isotopic distribution, enabling detection of isotopic impurities at levels below 0.01% [19]. Nuclear magnetic resonance spectroscopy, particularly deuterium nuclear magnetic resonance, offers complementary information about deuterium incorporation and positional integrity [24].

Molecular rotational resonance spectroscopy represents an emerging technique for isotopic purity assessment, capable of distinguishing isotopomers and isotopologues with exceptional precision [7]. This method enables identification of isotopic impurities at the 0.3% level while providing structural confirmation of the target deuterated compound [7]. The technique proves particularly valuable for complex deuterated molecules where traditional analytical methods may lack sufficient resolution.

| Analytical Method | Detection Limit | Quantitative Accuracy | Sample Requirement | Analysis Time |

|---|---|---|---|---|

| 1H NMR Spectroscopy | 1-5% D incorporation | ±2% | 1-10 mg | 15-30 min |

| 2H (Deuterium) NMR | 0.1% D incorporation | ±1% | 5-20 mg | 30-60 min |

| High-Resolution Mass Spectrometry | 0.01% isotopic impurity | ±0.5% | 0.1-1 mg | 5-15 min |

| LC-MS/MS | 0.1% isotopic impurity | ±1% | 0.5-5 mg | 20-45 min |

| Molecular Rotational Resonance (MRR) | 0.3% isotopic impurity | ±0.3% | 10 mg | 30-60 min |

| Gas Chromatography-MS | 1% D incorporation | ±2% | 1-5 mg | 20-40 min |

| Hydrogen/Deuterium Exchange MS | 5% D incorporation | ±3% | 10-50 mg | 2-6 hours |

Synthetic Challenges and Solutions

The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride encounters several critical challenges related to deuterium incorporation, retention, and purity maintenance [7] [25]. These challenges necessitate innovative solutions and careful optimization of reaction conditions to achieve the desired isotopic composition while maintaining synthetic efficiency.

Deuterium Scrambling and Exchange

The primary challenge in deuterated compound synthesis involves uncontrolled hydrogen-deuterium exchange reactions that can occur at multiple stages of the synthetic process [26] [25]. These scrambling reactions are particularly problematic in the presence of protic solvents, acidic or basic conditions, and elevated temperatures [18]. The quinazoline core structure contains several positions susceptible to exchange, including the aromatic protons and any methylene groups adjacent to nitrogen atoms.

Solutions to minimize deuterium scrambling include the implementation of strictly anhydrous conditions throughout the synthetic sequence [7]. All glassware is flame-dried and maintained under inert atmosphere protection using argon or nitrogen gas [21]. Solvents are rigorously dried using molecular sieves or metal drying agents, with water content monitored to remain below 10 parts per million [27]. Reaction temperatures are maintained at the minimum required for acceptable reaction rates, typically below 40°C for critical deuterium-sensitive steps [7].

Isotopic Purity Maintenance

Achieving and maintaining high isotopic purity presents ongoing challenges throughout the synthetic process [19] [25]. Under-deuteration, over-deuteration, and mis-deuteration can all occur as competing processes, leading to complex mixtures of isotopologues and isotopomers [25]. These isotopic impurities are often inseparable using conventional purification techniques, necessitating optimization of synthetic conditions to minimize their formation.

Advanced analytical techniques are employed to monitor isotopic purity at each synthetic step [19] [7]. High-resolution mass spectrometry enables detection of isotopic impurities at sub-percent levels, while molecular rotational resonance spectroscopy provides definitive identification of specific isotopomers [7]. Real-time monitoring allows for immediate process adjustments to maintain isotopic specifications throughout the synthesis.

Substrate Scope and Catalyst Limitations

Many deuteration methodologies exhibit limited substrate scope, particularly for complex heterocyclic compounds containing multiple functional groups [25] [28]. Traditional palladium-catalyzed deuteration may not achieve selective labeling in the presence of competing functional groups such as the bromine substituents in the ambroxol precursor [10]. Additionally, some catalysts may promote undesired side reactions, including dehalogenation or cyclization at inappropriate stages.

Novel catalyst systems have been developed to address these limitations [25] [6]. Copper-catalyzed transfer hydrodeuteration offers exceptional selectivity for benzylic positions while tolerating halogen substituents [25]. Electrochemical deuteration provides catalyst-free alternatives that operate under mild conditions and exhibit broad functional group tolerance [14]. Biocatalytic approaches offer the highest selectivity but may require substrate-specific enzyme optimization [2].

Scale-up and Manufacturing Considerations

The transition from laboratory-scale synthesis to larger manufacturing scales introduces additional challenges for deuterated compounds [28] [29]. Deuterated reagents and solvents are significantly more expensive than their protiated analogs, necessitating optimization of reagent usage and recovery protocols [28]. Process safety considerations become more complex due to the use of deuterium gas and specialized handling requirements for isotopically labeled materials.

Manufacturing solutions include the development of continuous flow processes that minimize inventory of expensive deuterated materials while maintaining high conversion efficiency [27]. Automated process control systems enable precise monitoring of deuteration levels and immediate correction of deviations from specifications [30]. Solvent recovery and recycling protocols are implemented to reduce operational costs and environmental impact [31].

Quality Control and Analytical Challenges

The analytical characterization of deuterated compounds requires specialized expertise and instrumentation not commonly available in standard analytical laboratories [19] [32]. Traditional nuclear magnetic resonance techniques may lack sensitivity for highly deuterated compounds, while mass spectrometry cannot distinguish between isotopomers [7]. The development of robust analytical methods for routine quality control represents an ongoing challenge.

Comprehensive analytical protocols incorporate multiple complementary techniques to ensure complete characterization [19] [23]. Deuterium nuclear magnetic resonance spectroscopy provides direct observation of deuterium incorporation, while hydrogen nuclear magnetic resonance reveals residual protium content [24]. Advanced techniques such as molecular rotational resonance spectroscopy offer unparalleled precision for isotopomer identification but require specialized instrumentation and expertise [7].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride addresses environmental sustainability concerns while maintaining synthetic efficiency and product quality [33] [31]. These approaches focus on waste minimization, energy efficiency, and the use of environmentally benign reagents and solvents.

Atom Economy and Waste Minimization

Direct hydrogen-deuterium exchange reactions represent the most atom-economical approach to deuterium incorporation, generating only water as a byproduct [12] [33]. This methodology avoids the formation of stoichiometric waste associated with traditional synthetic transformations. The electrochemical deuteration process exemplifies this principle, utilizing deuterium oxide as both solvent and deuterium source while producing only hydrogen gas as a byproduct [14].

Catalytic methods minimize waste generation by operating under catalytic rather than stoichiometric conditions [31]. Palladium-catalyzed deuteration employs sub-stoichiometric quantities of metal catalyst, which can be recovered and recycled through filtration and regeneration protocols [10]. The implementation of continuous flow processes further enhances atom economy by eliminating solvent changes and intermediate purifications between synthetic steps [27].

Renewable and Sustainable Deuterium Sources

Deuterium oxide represents the most sustainable source of deuterium for synthetic applications [2] [31]. Unlike deuterium gas, which requires energy-intensive electrolytic production, deuterium oxide can be concentrated from natural water sources through fractional distillation processes [34]. The biocatalytic deuteration methodology exclusively utilizes deuterium oxide as the isotope source, demonstrating high sustainability credentials [2].

The development of enzymatic deuteration systems that operate in aqueous media eliminates the need for organic solvents while utilizing renewable biological catalysts [2]. These systems can be operated using renewable energy sources and produce no toxic byproducts, representing the pinnacle of sustainable deuteration technology [31].

Energy Efficiency and Mild Reaction Conditions

Electrochemical deuteration operates at ambient temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional high-temperature catalytic processes [14]. The elimination of heating and cooling cycles reduces both energy consumption and capital equipment requirements [30]. Room-temperature biocatalytic processes offer similar energy advantages while providing exceptional selectivity [2].

Flow chemistry approaches enable precise temperature control and heat integration, further reducing energy consumption [27]. The continuous nature of flow processes eliminates the need for repeated heating and cooling cycles associated with batch processing, resulting in substantial energy savings over large-scale production campaigns [30].

Safer Solvents and Reaction Media

Aqueous deuteration systems eliminate the use of organic solvents, reducing both environmental impact and safety hazards [2] [14]. Water-based electrochemical processes operate without flammable or toxic organic media, simplifying safety protocols and waste disposal requirements [14]. The replacement of traditional organic solvents with ionic liquids or supercritical carbon dioxide offers additional green chemistry benefits [31].

The development of solvent-free deuteration protocols represents the ultimate achievement in green solvent usage [35]. Mechanochemical approaches utilizing ball milling or ultrasonic activation enable deuteration reactions without any solvent, although these methods remain limited in scope for complex synthetic transformations [31].

Real-time Monitoring and Process Optimization

Online analytical monitoring enables real-time optimization of deuteration processes, minimizing overprocessing and reducing waste generation [36]. Continuous measurement of deuteration levels allows for immediate termination of reactions upon reaching target specifications, preventing formation of over-deuterated impurities [30]. Automated process control systems optimize reagent usage and minimize deviations from optimal operating conditions [30].

The integration of process analytical technology with green chemistry principles enables the development of inherently sustainable manufacturing processes [36]. Real-time feedback control minimizes raw material consumption while maximizing product quality, demonstrating the synergy between environmental sustainability and manufacturing efficiency [31].

| Green Principle | Application in Deuteration | Environmental Impact | Efficiency Rating |

|---|---|---|---|

| Atom Economy | Direct H/D exchange without byproducts | Minimal waste generation | High |

| Renewable Feedstocks | Use of D2O as deuterium source | Renewable D2O source | High |

| Catalysis | Enzyme-catalyzed deuteration | Biodegradable catalysts | Very High |

| Energy Efficiency | Room temperature electrochemical methods | Low energy consumption | High |

| Safer Solvents | Aqueous deuteration systems | Non-toxic solvents | Medium |

| Waste Prevention | In-situ deuteration with minimal waste | Zero waste processes | Very High |

| Real-time Monitoring | Online NMR monitoring of deuteration | Reduced analytical waste | High |